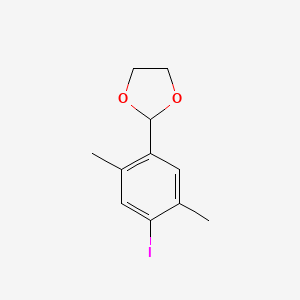

2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane

Description

Properties

IUPAC Name |

2-(4-iodo-2,5-dimethylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-7-6-10(12)8(2)5-9(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUGRCWQNLHVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane typically involves the iodination of a dimethylphenyl precursor followed by the formation of the dioxolane ring. The reaction conditions often include the use of iodine or iodine monochloride as the iodinating agent, and the reaction is carried out in the presence of a suitable solvent such as acetic acid or dichloromethane. The formation of the dioxolane ring can be achieved through the reaction of the iodinated intermediate with ethylene glycol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and ring-formation reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce an iodinated oxide .

Scientific Research Applications

2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the dioxolane ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane with similar 1,3-dioxolane derivatives, highlighting substituent-driven differences:

Notes:

Research Implications and Gaps

- Structural Diversity : Substituents on the phenyl ring (e.g., iodine, chlorine, methyl) modulate solubility, stability, and bioactivity. Iodo derivatives may exhibit unique reactivity in cross-coupling reactions .

- Synthetic Potential: The compound’s iodine atom positions it as a precursor for further functionalization (e.g., Suzuki-Miyaura coupling) .

Biological Activity

2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane is a compound of interest due to its potential biological activities. This article focuses on its synthesis, biological properties, and relevant studies that highlight its efficacy against various pathogens.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodo-2,5-dimethylphenol with suitable dioxolane precursors. The process often utilizes catalytic methods to enhance yield and purity. While specific methodologies for this compound are not extensively documented in the literature, similar compounds have been synthesized using standard organic chemistry techniques.

Antibacterial and Antifungal Properties

Research has demonstrated that compounds within the 1,3-dioxolane class exhibit significant antibacterial and antifungal activities. A study evaluating a series of 1,3-dioxolanes found that many derivatives displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .

Table 1: Antibacterial Activity of 1,3-Dioxolane Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | S. aureus | 625–1250 |

| Similar Dioxolane Derivative | E. faecalis | 625 |

| Similar Dioxolane Derivative | C. albicans | Significant activity observed |

The MIC values indicate that the compound is effective at relatively low concentrations, suggesting a strong potential for therapeutic applications.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of the iodine atom enhances its reactivity and interaction with microbial cell membranes or specific metabolic pathways.

Case Studies

A notable study involving similar dioxolanes assessed their biological activity through in vitro assays against various pathogens. The findings revealed that most tested compounds exhibited excellent antifungal activity against C. albicans, while some showed significant antibacterial effects against multiple strains .

In a comparative analysis of enantiomeric versus racemic forms of dioxolanes, it was found that certain configurations led to enhanced biological activity, indicating the importance of stereochemistry in the effectiveness of these compounds .

Safety and Toxicology

While specific toxicological data for this compound is limited, studies on related compounds suggest that careful evaluation is necessary to assess safety profiles before clinical application. General safety considerations include evaluating cytotoxicity in mammalian cell lines and assessing any potential adverse effects in vivo.

Q & A

Q. What are the optimized synthetic routes for 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane, and how do reaction conditions influence yield?

The synthesis of dioxolane derivatives typically involves cyclization reactions using diols and carbonyl compounds. For example, a related compound, (4R,5R)-4,5-bis-(2-iodophenyl)-2,2-dimethyl-1,3-dioxolane, was synthesized by reacting a diol with dimethoxypropane in the presence of NEt3 as a catalyst, achieving a 99% yield . Adapting this method, the target compound could be synthesized using 2,5-dimethyl-4-iodophenol derivatives and dimethoxypropane under acidic or catalytic conditions. Key variables include solvent choice (e.g., dichloromethane), reaction time (3–24 hours), and catalyst loading. Monitoring via TLC and purification via column chromatography are recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Multinuclear NMR (¹H, ¹³C) is critical for confirming the dioxolane ring and substituent positions. For instance, in a structurally similar dioxolane, ¹H NMR (600 MHz, CDCl₃) revealed distinct chemical shifts for methyl groups (δ ~1.4 ppm) and aromatic protons (δ ~7.2 ppm) . Mass spectrometry (HRMS) is essential for verifying molecular weight; a related compound showed a mass accuracy of 0.0004 Da (calculated vs. experimental) . IR spectroscopy can identify the dioxolane ring’s C-O-C stretching (~1,100 cm⁻¹).

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity compared to halogenated analogs?

Iodine’s large atomic radius and weak C-I bond make it susceptible to nucleophilic substitution (e.g., Suzuki coupling) or radical reactions. Comparative studies on bromo- and chloro-dioxolanes show that iodine’s electron-withdrawing effect enhances electrophilic aromatic substitution reactivity. For example, 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane undergoes Pd-catalyzed cross-coupling, suggesting that the iodo analog could participate in similar reactions with higher efficiency due to iodine’s superior leaving-group ability .

Q. What strategies can resolve contradictions in biological activity data for halogenated dioxolanes?

Structural analogs like 2-(3,4-Difluorophenyl)-1,3-dioxolane exhibit varied biological profiles depending on substituent positioning. A comparative table highlights how halogen type and placement affect activity:

| Compound | Halogen Substituents | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-dioxolane | Cl at para position | Moderate antimicrobial |

| 2-(3-Fluorophenyl)-dioxolane | F at meta position | Lower reactivity |

| Target compound | I at para position | Predicted enhanced bioactivity |

Discrepancies in data may arise from assay conditions (e.g., solvent polarity, cell-line specificity). Meta-studies combining computational modeling (e.g., DFT for electron-density maps) and in vitro assays are recommended .

Q. How can the steric effects of 2,5-dimethyl groups impact the compound’s application in chiral synthesis?

The 2,5-dimethyl groups introduce steric hindrance, potentially favoring asymmetric induction in chiral ligand design. For example, (4R,5R)-configured dioxolanes have been used as ligands in metal-catalyzed reactions due to their rigid backbone . Molecular dynamics simulations could predict how methyl groups influence enantioselectivity in catalytic cycles.

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

Dioxolanes are generally sensitive to strong acids/bases due to ring-opening reactions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) should be conducted, with HPLC monitoring for degradation products. Iodine’s susceptibility to photodegradation necessitates storage in amber vials under inert atmospheres .

Methodological Recommendations

- Synthesis Optimization: Use NEt3 or p-TsOH as catalysts for cyclization .

- Characterization: Combine NMR, HRMS, and X-ray crystallography (if crystalline) for unambiguous structural assignment .

- Reactivity Studies: Prioritize Pd-mediated cross-coupling reactions to leverage the iodine substituent .

- Biological Testing: Employ dose-response assays across multiple cell lines to account for variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.